molecular formula C14H9ClN4S2 B286888 3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286888
M. Wt: 332.8 g/mol
InChI Key: VVUQQUNJMPUCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CTAT, is a heterocyclic organic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazoles, which have been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, 3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. 3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to inhibit the activity of protein kinase C, an enzyme that regulates various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for anticancer drugs. 3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the formation of biofilms, which are communities of microorganisms that are resistant to antibiotics and other antimicrobial agents. In addition, 3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have anti-inflammatory activity, which may be useful for the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. Another advantage is its ability to inhibit the growth of biofilms, which is a major challenge in the treatment of bacterial infections. However, one limitation of 3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential toxicity, which may limit its use in vivo. In addition, further studies are needed to fully understand the mechanism of action of 3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential side effects.

Future Directions

There are several future directions for the research on 3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the development of new derivatives of 3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with improved efficacy and reduced toxicity. Another direction is the investigation of the potential use of 3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a topical antimicrobial agent for the treatment of skin infections. Furthermore, the potential use of 3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a therapeutic agent for the treatment of viral infections, such as hepatitis C, should be explored. Finally, the development of new methods for the synthesis of 3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its derivatives should be investigated to improve the yield and purity of these compounds.

Synthesis Methods

The synthesis of 3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chlorobenzylamine with 2-thienyl isothiocyanate to form the intermediate 3-(4-chlorobenzyl)-6-(2-thienyl)thiocarbamoyl-1,2,4-triazole. This intermediate is then treated with hydrazine hydrate to form the final product, 3-(4-chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This method has been reported to yield 3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with high purity and good yield.

Scientific Research Applications

3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. 3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to exhibit anticancer activity against various cancer cell lines, including breast, liver, and lung cancer cells. In addition, 3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising antiviral activity against the hepatitis C virus.

properties

Molecular Formula

C14H9ClN4S2

Molecular Weight

332.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H9ClN4S2/c15-10-5-3-9(4-6-10)8-12-16-17-14-19(12)18-13(21-14)11-2-1-7-20-11/h1-7H,8H2

InChI Key

VVUQQUNJMPUCNC-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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